Cas no 29271-33-8 (3-(trifluoromethyl)sulfanylpropanoic acid)

3-(trifluoromethyl)sulfanylpropanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-(trifluoromethylsulfanyl)propanoic Acid
- AKOS009304624
- AG-B-94901
- T7082599
- EN300-37282
- Propanoic acid, 3-[(trifluoromethyl)thio]-
- AC1Q75QL
- 3-[(trifluoromethyl)thio]propanoic acid
- CTK0J1418
- MCULE-2493939273
- 3-(Trifluormethylthio)propionsaeure
- AKOS009304624; AG-B-94901; T7082599; EN300-37282; Propanoic acid, 3-[(trifluoromethyl)thio]-; AC1Q75QL; 3-[(trifluoromethyl)thio]propanoic acid; CTK0J1418; MCULE-2493939273; 3-(Trifluormethylthio)propionsaeure;
- Z381191544
- 3-[(trifluoromethyl)sulfanyl]propanoic acid
- 29271-33-8
- 3-[(trifluoromethyl)sulfanyl]propanoicacid
- SCHEMBL8995332
- OOVGGQBKEHHKGB-UHFFFAOYSA-N
- DTXSID30510440
- 3-(Trifluoromethylthio)propanoic acid
- G44744
- MFCD11099524
- 3-(trifluoromethyl)sulfanylpropanoic acid
-
- インチ: InChI=1S/C4H5F3O2S/c5-4(6,7)10-2-1-3(8)9/h1-2H2,(H,8,9)
- InChIKey: OOVGGQBKEHHKGB-UHFFFAOYSA-N
- SMILES: C(CSC(F)(F)F)C(=O)O
計算された属性
- 精确分子量: 173.99625
- 同位素质量: 173.99623506g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 10
- 回転可能化学結合数: 3
- 複雑さ: 122
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.6
- トポロジー分子極性表面積: 62.6Ų
じっけんとくせい
- PSA: 37.3
3-(trifluoromethyl)sulfanylpropanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37282-0.1g |
3-[(trifluoromethyl)sulfanyl]propanoic acid |
29271-33-8 | 95.0% | 0.1g |
$132.0 | 2025-03-18 | |
TRC | T899020-250mg |
3-[(trifluoromethyl)sulfanyl]propanoic acid |
29271-33-8 | 250mg |
$ 365.00 | 2022-06-02 | ||
TRC | T899020-25mg |
3-[(trifluoromethyl)sulfanyl]propanoic acid |
29271-33-8 | 25mg |
$ 70.00 | 2022-06-02 | ||
Aaron | AR002YMT-2.5g |
Propanoic acid, 3-[(trifluoromethyl)thio]- |
29271-33-8 | 95% | 2.5g |
$1295.00 | 2025-01-21 | |
A2B Chem LLC | AB37097-5g |
Propanoic acid, 3-[(trifluoromethyl)thio]- |
29271-33-8 | 95% | 5g |
$1471.00 | 2024-04-20 | |
Aaron | AR002YMT-100mg |
Propanoic acid, 3-[(trifluoromethyl)thio]- |
29271-33-8 | 95% | 100mg |
$207.00 | 2025-01-21 | |
Aaron | AR002YMT-10g |
Propanoic acid, 3-[(trifluoromethyl)thio]- |
29271-33-8 | 95% | 10g |
$2808.00 | 2023-12-14 | |
1PlusChem | 1P002YEH-5g |
Propanoic acid, 3-[(trifluoromethyl)thio]- |
29271-33-8 | 95% | 5g |
$1742.00 | 2025-02-19 | |
1PlusChem | 1P002YEH-50mg |
Propanoic acid, 3-[(trifluoromethyl)thio]- |
29271-33-8 | 95% | 50mg |
$160.00 | 2025-02-19 | |
1PlusChem | 1P002YEH-500mg |
Propanoic acid, 3-[(trifluoromethyl)thio]- |
29271-33-8 | 95% | 500mg |
$492.00 | 2025-02-19 |
3-(trifluoromethyl)sulfanylpropanoic acid 関連文献
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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7. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
3-(trifluoromethyl)sulfanylpropanoic acidに関する追加情報
3-(Trifluoromethyl)sulfanylpropanoic Acid (CAS 29271-33-8): Properties, Applications, and Market Insights
3-(Trifluoromethyl)sulfanylpropanoic acid (CAS 29271-33-8) is a specialized organofluorine compound with unique chemical properties due to the presence of both a trifluoromethylthio group (-SCF3) and a carboxylic acid (-COOH) functional group. This compound has garnered significant attention in pharmaceutical and agrochemical research, particularly in the development of novel bioactive molecules. The trifluoromethylthio moiety is known for its high lipophilicity and metabolic stability, making it a valuable structural motif in drug design.
The growing demand for fluorinated building blocks like 3-(trifluoromethyl)sulfanylpropanoic acid is driven by recent trends in medicinal chemistry, where researchers seek to improve drug potency and pharmacokinetic properties. A 2023 market analysis by Chemical & Engineering News highlighted that fluorine-containing compounds now represent over 30% of all small-molecule drugs in clinical development, with the -SCF3 group emerging as a particularly promising substituent. This compound serves as a versatile intermediate for synthesizing various trifluoromethylthio-containing derivatives, addressing the pharmaceutical industry's need for innovative chemical space exploration.
From a synthetic chemistry perspective, 3-(trifluoromethyl)sulfanylpropanoic acid offers several advantages. The carboxylic acid functionality allows for straightforward derivatization through common reactions like amide coupling or esterification, while the SCF3 group provides unique electronic and steric properties. Recent studies published in the Journal of Fluorine Chemistry (2024) demonstrate its utility in creating metabolically stable analogs of biologically active compounds, particularly in CNS-targeted therapeutics where blood-brain barrier penetration is crucial.
The compound's physicochemical properties contribute to its growing applications. With a molecular weight of 178.13 g/mol and the characteristic features of both fluorinated compounds and aliphatic acids, it displays balanced polarity that facilitates solubility in common organic solvents while maintaining sufficient hydrophilicity for biological systems. This balance makes 3-(trifluoromethyl)sulfanylpropanoic acid particularly valuable in fragment-based drug discovery, where researchers frequently search for "fluorine-containing molecular fragments" or "SCF3 building blocks" to enhance lead compounds.
In material science applications, derivatives of 3-(trifluoromethyl)sulfanylpropanoic acid have shown promise in creating specialized polymers with unique surface properties. The strong electronegativity of the trifluoromethylthio group influences material characteristics such as dielectric constant and thermal stability. A 2023 patent application revealed its use in developing high-performance fluoropolymers for electronic applications, capitalizing on the growing demand for advanced materials in semiconductor manufacturing.
The synthesis and handling of 3-(trifluoromethyl)sulfanylpropanoic acid require specialized expertise in fluorine chemistry. Modern synthetic approaches often involve the reaction of 3-bromopropanoic acid with trifluoromethylthiolating reagents, followed by careful purification to obtain high-purity material suitable for pharmaceutical applications. Quality control typically involves advanced analytical techniques including 19F NMR spectroscopy and high-resolution mass spectrometry to verify the compound's identity and purity, which are critical parameters for research and development purposes.
Market dynamics for 3-(trifluoromethyl)sulfanylpropanoic acid reflect broader trends in fine chemicals and pharmaceutical intermediates. According to industry reports, the global market for fluorinated building blocks is projected to grow at a CAGR of 6.8% from 2023 to 2030, with compounds containing the SCF3 group representing one of the fastest-growing segments. This growth is driven by increasing R&D investments in targeted therapies and the continuous search for novel chemical entities with improved biological profiles.
Environmental and regulatory considerations for 3-(trifluoromethyl)sulfanylpropanoic acid follow standard protocols for organofluorine compounds. While not classified as hazardous under current regulations, proper handling procedures are recommended due to the compound's potential reactivity. Researchers frequently search for "safe handling of fluorinated acids" and "SCF3 compound stability," reflecting the scientific community's focus on both innovation and safety in chemical research.
Future research directions for 3-(trifluoromethyl)sulfanylpropanoic acid are likely to explore its potential in emerging areas such as proteolysis targeting chimeras (PROTACs) and covalent inhibitors, where the unique properties of the trifluoromethylthio group could offer advantages in target engagement and selectivity. The compound's versatility positions it as a valuable tool in addressing current challenges in drug discovery, particularly in targeting "undruggable" protein classes that represent frequent search topics in medicinal chemistry literature.
In conclusion, 3-(trifluoromethyl)sulfanylpropanoic acid (CAS 29271-33-8) represents an important fluorinated synthetic intermediate with wide-ranging applications in pharmaceutical development and material science. Its unique combination of a carboxylic acid functionality and trifluoromethylthio group makes it particularly valuable for researchers seeking to modify compound properties or explore new chemical space. As the demand for fluorine-containing specialty chemicals continues to rise, this compound is poised to play an increasingly significant role in advanced research and industrial applications.
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